molecular formula C18H25N3O B2475295 2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide CAS No. 868977-75-7

2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide

Cat. No. B2475295
CAS RN: 868977-75-7
M. Wt: 299.418
InChI Key: PJEBAFWSSWJALO-UHFFFAOYSA-N
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Description

Imidazopyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .


Synthesis Analysis

A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .


Molecular Structure Analysis

The molecular structure of imidazopyridines consists of an imidazole ring fused to a pyridine ring . The exact structure of “2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide” would need to be determined through further analysis.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions . The reaction conditions are mild and metal-free .

Scientific Research Applications

Antiviral Applications

Imidazo[1,2-a]pyridines have shown promising antiviral properties . They can be used in the development of drugs to combat various viral infections.

Antiulcer Applications

These compounds have also been found to have antiulcer properties . They can be used in the treatment of ulcers, providing a potential alternative to current treatments.

Antibacterial Applications

Imidazo[1,2-a]pyridines have demonstrated antibacterial properties . This makes them a potential candidate for the development of new antibiotics.

Anticancer Applications

These compounds have shown anticancer properties . They can be used in the development of new cancer treatments, potentially offering new ways to fight this disease.

Antifungal Applications

Imidazo[1,2-a]pyridines have antifungal properties . They can be used in the development of antifungal drugs, providing a potential solution to fungal infections.

Antituberculosis Applications

These compounds have demonstrated antituberculosis properties . They can be used in the development of drugs to combat tuberculosis.

Synthesis of Imidazo[1,2-a]pyridin-3-yl-Acetic Acids

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . These acids are widely used in medicine, including the treatment of short-term insomnia and some disorders of brain function .

Microwave Assisted Organic Reactions

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Mechanism of Action

The mechanism of action of imidazopyridines can vary depending on the specific compound and its biological target. Some imidazopyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Future research may focus on developing more efficient synthesis methods and exploring new therapeutic applications for these compounds .

properties

IUPAC Name

2-cyclohexyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-14-8-10-21-13-16(20-17(21)11-14)7-9-19-18(22)12-15-5-3-2-4-6-15/h8,10-11,13,15H,2-7,9,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEBAFWSSWJALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNC(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide

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